16-keto-Aspergillimide

Overview

Description

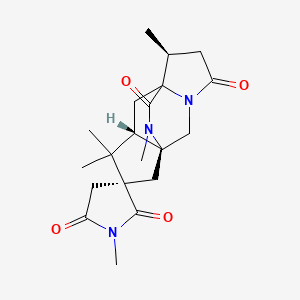

16-Keto-Aspergillimide is a novel anthelmintic compound derived from the Aspergillus strain IMI 337664 . It belongs to a superfamily of bridged alkaloids containing the central diazabicyclo[2.2.2]-octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 16-Keto-Aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations serve as the key steps to stereoselectively access the complex fully elaborated skeleton containing the cyclopentane and spiro-succinimide units . The compound can also be synthesized through the fermentation of Aspergillus ochraceus, involving growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

16-Keto-Aspergillimide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive radical cyclizations are used in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly involving its spiro-succinimide unit.

Common reagents and conditions used in these reactions include radical initiators for cyclizations and oxidizing agents for oxidation reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Scientific Research Applications

Agricultural Industry: It possesses antifungal activity against various plant pathogens.

Biological Research: The compound shows strong paralytic activities against insects and selectively blocks insect nicotinic acetylcholine receptors.

Medical Research: It has been studied for its anthelmintic properties, particularly against Trichostrongylus colubriformis infections in gerbils.

Mechanism of Action

The mechanism of action of 16-Keto-Aspergillimide involves its interaction with specific molecular targets. It strongly and selectively blocks insect nicotinic acetylcholine receptors, leading to paralysis in insects . The compound’s unique spiro-succinimide unit is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

16-Keto-Aspergillimide is structurally distinct from other similar compounds due to its unique spiro-succinimide unit. Similar compounds include:

Biological Activity

16-Keto-Aspergillimide, also known as 16-Oxoaspergillimide or SB202327, is a bioactive compound derived from the fungal species Aspergillus japonicus and Aspergillus strain IMI 337664. This compound has garnered attention due to its diverse biological activities, including anthelmintic, antibiotic, and cytotoxic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H27N3O4

- Molecular Weight : 373.5 g/mol

- Appearance : White solid

- Solubility : Soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol

- CAS Number : 199784-50-4

1. Anthelmintic Activity

This compound has demonstrated significant anthelmintic properties. It has been tested against various nematodes, including Trichostrongylus colubriformis, showing efficacy in vitro but limited results in vivo. In a study involving gerbils, the compound exhibited oral activity against adult Trichostrongylus colubriformis infections .

2. Antibiotic Properties

The compound also exhibits antibiotic activity against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes. Specific studies have highlighted its effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .

3. Cytotoxic Effects

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and A-549 (human lung carcinoma) cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

4. Neuroactive Properties

In addition to its anti-cancer effects, this compound has been reported to induce neurite outgrowth in neuronal cells, suggesting potential applications in neurobiology and regenerative medicine .

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may inhibit nitric oxide production in immune cells, contributing to its anti-inflammatory properties . Additionally, its structural characteristics allow it to interact with various molecular targets within cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Source Organism | Biological Activity | Unique Features |

|---|---|---|---|

| 16-Keto Aspergillimide | Aspergillus japonicus | Anthelmintic, antibiotic | Unique bicyclic structure |

| Brevianamides | Various Aspergillus | Insecticidal, cytotoxic | Anti-configuration in bicyclic core |

| Asperparalines | Aspergillus species | Cytotoxic | Multiple structural variants |

| Notoamides | Penicillium species | Antimicrobial | Complex amino acid skeleton |

This table illustrates the distinct biological activities and structural features of this compound compared to other related compounds.

Case Studies

-

In Vitro Studies on Anthelmintic Activity :

- A study conducted on the efficacy of this compound against Haemonchus contortus larvae showed promising results, indicating its potential as a treatment for parasitic infections .

- Cytotoxicity Assessment :

- Neurite Outgrowth Induction :

Properties

IUPAC Name |

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKUKWEFJDSJG-SMEOYISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018074 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199784-50-4 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between aspergillimides and paraherquamides?

A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []

Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?

A2: The research led to the isolation of two novel compounds: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.